Sodium 3-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

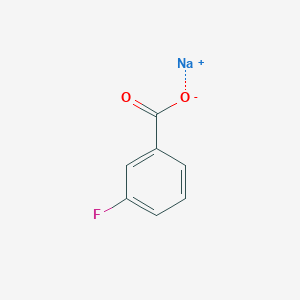

Sodium 3-fluorobenzoate is an organic compound with the molecular formula C₇H₄FNaO₂. It is the sodium salt of 3-fluorobenzoic acid and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzoate can be synthesized through the neutralization of 3-fluorobenzoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-fluorobenzoic acid is dissolved in water and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until the acid is completely neutralized, forming this compound and water as by-products.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure complete conversion of 3-fluorobenzoic acid to its sodium salt. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

化学反応の分析

Types of Reactions: Sodium 3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde under specific conditions.

Oxidation Reactions: The benzene ring can undergo oxidation to form different aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include 3-substituted benzoates with various functional groups replacing the fluorine atom.

Reduction Reactions: Products include 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde.

Oxidation Reactions: Products include 3-fluorobenzoquinone or other oxidized aromatic compounds.

科学的研究の応用

Environmental Applications

Sodium 3-fluorobenzoate is primarily studied for its role in biodegradation processes. Research indicates that certain anaerobic bacteria, such as Syntrophus aciditrophicus, can metabolize fluorinated benzoates, including this compound. This process is significant for understanding the microbial degradation of pollutants in anaerobic environments.

Case Study: Biodegradation of Fluorinated Compounds

- Objective : Investigate the metabolic pathways of this compound by anaerobic bacteria.

- Methodology : Cultures were incubated with this compound and monitored for growth and substrate depletion using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Findings : The study demonstrated that this compound could be reductively dehalogenated, leading to the accumulation of non-toxic metabolites such as benzoate, showcasing its potential for bioremediation efforts in contaminated environments .

Biochemical Applications

This compound serves as a valuable tool in biochemical research, particularly in studies focusing on enzyme activity and metabolic pathways.

Enzyme Inhibition Studies

- Application : Used as an inhibitor to study the activity of various enzymes involved in aromatic compound metabolism.

- Example : Research has shown that Pseudomonas sp. can cometabolize this compound when grown on chlorobenzoates, indicating its role in enzyme regulation and metabolic flexibility .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard compound for various analytical techniques due to its distinct spectral properties.

Applications in Chromatography

- Use : Acts as a calibration standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC).

- Benefit : Its unique fluorine atom allows for enhanced detection sensitivity, making it suitable for trace analysis of environmental samples .

Chemical Synthesis

This compound is also used as a precursor or reagent in organic synthesis.

Synthesis of Fluorinated Compounds

作用機序

The mechanism of action of sodium 3-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorine atom can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects. The exact pathways and targets vary based on the specific application and the nature of the interacting molecules.

類似化合物との比較

Sodium 3-fluorobenzoate can be compared with other fluorinated benzoates, such as:

- Sodium 4-fluorobenzoate

- Sodium 2-fluorobenzoate

- Sodium 3,5-difluorobenzoate

Uniqueness:

- Position of Fluorine: The position of the fluorine atom on the benzene ring (meta position) in this compound distinguishes it from other isomers, affecting its reactivity and interaction with other molecules.

- Chemical Properties: The meta-fluorine position imparts unique electronic effects, influencing the compound’s acidity, nucleophilicity, and overall chemical behavior.

生物活性

Sodium 3-fluorobenzoate (CAS Number: 499-57-0) is a sodium salt of 3-fluorobenzoic acid, a compound that has garnered attention in various fields of biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄FO₂Na

- Molecular Weight : 162.1 g/mol

- Density : 1.474 g/cm³

- Melting Point : 122-124 °C

- Solubility : Soluble in water, making it suitable for biological applications.

This compound exhibits several biological activities, primarily attributed to its structural similarities with benzoic acid derivatives. The fluorine substitution can enhance the lipophilicity and modify the interaction of the compound with biological targets.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through disruption of bacterial cell membranes and metabolic processes.

- Case Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mM, suggesting potential as a preservative or antimicrobial agent in food and pharmaceutical products .

2. Enzyme Inhibition

This compound has been shown to interact with specific enzymes, impacting metabolic pathways. Its role as an inhibitor of certain dehydrogenases has been documented, which can lead to altered metabolic profiles in treated organisms.

- Research Finding : A study on porcine kidney D-amino acid oxidase revealed that fluorobenzoates can act as competitive inhibitors, affecting the enzyme's activity and altering amino acid metabolism .

Toxicological Profile

While this compound is generally recognized as safe for use in laboratory settings, it is classified as an irritant. Safety data sheets recommend precautions such as protective equipment when handling this compound due to potential respiratory and skin irritation risks .

Applications in Research

This compound is utilized in various research applications:

- Biochemical Assays : It serves as a reagent in studies investigating metabolic pathways involving benzoic acid derivatives.

- Drug Development : Its structural properties make it a candidate for prodrug formulations aimed at improving drug delivery mechanisms .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Yes | Irritant |

| Sodium Benzoate | Low | No | Low |

| Sodium Chlorobenzoate | High | Yes | Moderate |

特性

CAS番号 |

499-57-0 |

|---|---|

分子式 |

C7H5FNaO2 |

分子量 |

163.10 g/mol |

IUPAC名 |

sodium;3-fluorobenzoate |

InChI |

InChI=1S/C7H5FO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10); |

InChIキー |

UOCSABLTOZMILU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=CC(=C1)F)C(=O)O.[Na] |

Key on ui other cas no. |

499-57-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。